molecular formula C20H24N2OS B1434887 1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone CAS No. 1801352-86-2

1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone

Katalognummer: B1434887
CAS-Nummer: 1801352-86-2
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: RTOYXVAUQYVQHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone is a piperazine-based research chemical. Piperazine derivatives are recognized as critically important building blocks in modern drug discovery and are found in biologically active compounds across numerous therapeutic areas . These compounds are frequently investigated for their potential interactions with the central nervous system. For instance, a structurally related compound, 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, has been documented in patents for its combined serotonin reuptake, 5-HT3, and 5-HT1A activity, with research focused on the treatment of cognitive impairment, depressive disorders, and anxiety disorders . The synthesis and purification of complex piperazine compounds often involve specialized techniques, such as the formation of solvates in solvents like isopropanol to achieve high purity . The acetyl group present in this molecule is a common feature in pharmaceutical intermediates, as seen in other research compounds like 1-(4-hydroxyphenyl)piperazin-1-yl)ethanone . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1-[4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-15-8-9-19(16(2)14-15)24-20-7-5-4-6-18(20)22-12-10-21(11-13-22)17(3)23/h4-9,14H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOYXVAUQYVQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 2,4-Dimethylphenylsulfanylphenyl Derivative

This step involves the formation of the sulfanyl linkage:

  • Starting Material: 2,4-dimethylthiophenol.
  • Method: Nucleophilic aromatic substitution or thiol-aryl coupling reactions, often catalyzed by copper or palladium catalysts, facilitate the formation of the sulfanyl bond with a suitable halogenated phenyl precursor.

Formation of the Phenyl-Piperazine Intermediate

  • The phenyl-sulfanyl derivative reacts with a piperazine derivative, typically through nucleophilic substitution at the nitrogen atom, under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Coupling to Form the Target Compound

Alkylation or Acylation

  • The phenyl-piperazine intermediate undergoes acylation with acetyl chloride or acetic anhydride to introduce the ethanone group.
  • Reaction Conditions: Reactions are performed under inert atmospheres with bases such as triethylamine or pyridine to neutralize acids formed during acylation.

Final Assembly

  • The acylated piperazine derivative is subjected to purification steps, including recrystallization or chromatography, to isolate the pure compound.

Purification and Crystallization

Purification Techniques

Method Description Purpose
Recrystallization Dissolving in suitable solvents (e.g., isopropanol, ethanol) followed by cooling To obtain pure crystalline form
Chromatography Using silica gel or reverse-phase columns To remove impurities and by-products

Crystallization Conditions

  • Solvent Systems: Isopropanol, tert-butanol, or mixtures of alcohols.
  • Temperature Control: Cooling from reflux temperature to below 20°C to promote crystallization.
  • Seeding: Use of seed crystals to control crystal form and size.

Specific Process Parameters

Step Reagents Solvent Temperature Duration Notes
Dissolution of intermediate 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine-HBr Isopropanol (>65%) Reflux (~80°C) 2-4 hours Ensures complete dissolution
Crystallization Cooling to <20°C Same as above Controlled cooling 1-2 hours Crystals of the isopropanol solvate form
Final purification Non-solvate solvent (e.g., dichloromethane) - Room temperature - Removes residual solvent

Research Findings and Data Tables

Table 1: Summary of Preparation Methods

Method Key Features Advantages Limitations
Copper-catalyzed sulfide formation High regioselectivity Good yields Requires careful control of reaction conditions
Nucleophilic aromatic substitution Simple setup Cost-effective Limited to suitable halogenated precursors
Acylation with acetic anhydride Efficient introduction of ethanone Widely used Possible side reactions if not controlled
Crystallization from isopropanol Purity and crystal control High purity Solvent recovery needed

Research Findings

  • Impurity reduction: Patent literature indicates that precipitating the HBr salt from isopropanol at reflux, followed by cooling, effectively reduces impurities and yields high-purity crystalline forms.
  • Solvent choice: Isopropanol (>65%) is preferred for its ability to produce stable solvates and facilitate controlled crystallization.
  • Reaction conditions: Elevated temperatures (reflux) and controlled cooling are critical for optimizing crystal size and form, which influence bioavailability and stability.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Structural Representation

The compound's structure can be represented in various formats:

FormatRepresentation
SMILESCC1=CC(=C(C=C1)SC2=CC=C(C=C2)N3CCNCC3)C
InChIInChI=1S/C18H22N2S/c1-14-3-8-18(15(2)13-14)21-17-6-4-16(5-7-17)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3

Key Mechanisms

  • Serotonin Reuptake Inhibition : Vortioxetine inhibits SERT, leading to increased serotonin availability in the synaptic cleft.
  • Receptor Activity : It acts as an agonist at 5-HT1A receptors and as an antagonist at 5-HT3 and 5-HT7 receptors, which contributes to its unique profile compared to traditional SSRIs.

Antidepressant Treatment

Vortioxetine is primarily used for treating major depressive disorder (MDD). Clinical trials have demonstrated its efficacy in reducing depressive symptoms and improving overall functioning in patients.

Clinical Studies

  • Study on Efficacy : A randomized controlled trial involving over 500 participants showed that Vortioxetine significantly improved depressive symptoms compared to placebo after 8 weeks of treatment .
  • Long-term Effects : Another study indicated that Vortioxetine maintained its efficacy over a longer duration (up to 24 weeks), with a favorable safety profile .

Cognitive Enhancement

Recent research suggests that Vortioxetine may have cognitive-enhancing properties, making it a potential candidate for treating cognitive deficits associated with depression.

Case Studies

  • Cognitive Function Improvement : A study reported improvements in executive function and memory in patients treated with Vortioxetine compared to those receiving placebo .
  • Quality of Life Assessment : Patients reported enhanced quality of life and cognitive performance after treatment with Vortioxetine over a 12-week period .

Safety and Side Effects

Vortioxetine is generally well-tolerated; however, some side effects have been reported:

  • Nausea
  • Diarrhea
  • Dizziness
  • Sexual dysfunction

These side effects are typically mild to moderate and often resolve over time.

Wirkmechanismus

The mechanism of action of 1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone involves its interaction with multiple molecular targets. It has high affinity for serotonin receptors (5-HT1A, 5-HT1B, 5-HT3A, 5-HT7) and the serotonin transporter (SERT). The compound exhibits antagonistic properties at 5-HT3A and 5-HT7 receptors, partial agonist properties at 5-HT1B receptors, and agonistic properties at 5-HT1A receptors. Additionally, it potently inhibits SERT, leading to increased extracellular serotonin levels in the brain .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the piperazine ring, aromatic systems, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Substituents Melting Point (°C) Key Features Reference
Target Compound 2-(2,4-Dimethylphenyl)sulfanylphenyl Not reported Thioether linkage, methyl groups
7n (Antiproliferative) 4-Methoxyphenylsulfonyl, tetrazole-thio 161–163 Sulfonyl group, electron-donating methoxy
FLB-12 (PXR antagonist) Dioxolane-imidazole, difluorophenyl Not reported Dioxolane ring, imidazole substituent
MK29 4-(Trifluoromethyl)phenyl Not reported Strong electron-withdrawing CF₃ group
7o (Antiproliferative) 4-Trifluoromethylphenylsulfonyl, tetrazole 154–156 CF₃ enhances lipophilicity and stability
Biphenyl derivatives Biphenyl, aryl piperazine Not reported Extended aromatic system for receptor binding

Key Observations :

  • Thioether vs.
  • Substituent Effects : Electron-donating groups (e.g., methoxy in 7n ) increase solubility, while electron-withdrawing groups (e.g., CF₃ in 7o ) enhance metabolic stability and receptor affinity .
  • Melting Points : Higher melting points in sulfonyl-containing analogs (7n : 161–163°C; 7o : 154–156°C) suggest greater crystallinity compared to the target compound, which lacks reported data .

Biologische Aktivität

1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone, also known as Lu AA21004, is a compound of significant interest in pharmacology due to its multifaceted biological activity, particularly in the treatment of major depressive disorder. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Formula : C18H22N2S
  • Molecular Weight : 298.45 g/mol
  • IUPAC Name : 1-[4-(2,4-dimethylphenyl)sulfanylphenyl]piperazine
  • CAS Number : 1815608-51-5

Lu AA21004 exhibits a unique profile affecting several serotonin receptors and transporters, which contributes to its antidepressant effects. The compound has been shown to have:

  • Serotonin Transporter (SERT) Inhibition : It displays potent inhibition of SERT with an affinity constant Ki=1.6K_i=1.6 nM, which is crucial for increasing serotonin levels in the synaptic cleft .
  • Receptor Modulation :
    • 5-HT1A Agonism : Enhances serotonergic neurotransmission by activating 5-HT1A receptors.
    • 5-HT3 Antagonism : Blocks 5-HT3 receptors, which are implicated in anxiety and nausea.
    • Partial Agonism at 5-HT1B Receptors : Contributes to the modulation of neurotransmitter release .

Structure-Activity Relationship (SAR)

The biological activity of Lu AA21004 is closely related to its chemical structure. Modifications in the piperazine ring and the attached phenyl groups have been systematically studied to optimize its pharmacological profile. Key findings include:

ModificationEffect on Activity
Addition of methyl groups at para positionsIncreased affinity for SERT
Substitution on the phenyl ringAltered receptor selectivity and potency

Efficacy in Animal Models

Research has demonstrated that Lu AA21004 significantly increases extracellular serotonin levels in the brain. In studies involving Sprague-Dawley rats:

  • Acute Treatment : Administration resulted in a marked increase in serotonin levels within hours.
  • Chronic Treatment : Sustained administration over three days maintained elevated serotonin levels while achieving only moderate SERT occupancy (43% at 5 mg/kg and 57% at 10 mg/kg), indicating a unique pharmacological profile that may reduce side effects commonly associated with traditional SSRIs .

Clinical Implications

Lu AA21004 is currently under clinical development for major depressive disorder. Its multimodal action suggests it could be effective for patients who do not respond adequately to standard treatments. The combination of SERT inhibition with receptor modulation offers a promising approach to enhance therapeutic outcomes while minimizing adverse effects .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone, and how is purity optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and functionalized arylthiol precursors. For example:

Piperazine Functionalization: React 1-(piperazin-1-yl)ethanone with 2-(2,4-dimethylphenyl)sulfanylphenyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux) .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Analyze aromatic protons (δ 6.8–7.4 ppm), piperazine CH₂ groups (δ 2.5–3.5 ppm), and ketone carbonyl (δ ~205 ppm in ¹³C NMR) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if crystalline) .

Q. What in vitro assays are used to screen its receptor-binding affinity?

Methodological Answer:

  • Radioligand Binding Assays:
    • Dopamine D₂/Serotonin 5-HT₂A Receptors: Use [³H]spiperone in transfected HEK293 cells. Calculate IC₅₀ via competitive binding curves .
    • Dose-Response Curves: Test concentrations from 1 nM to 10 µM to determine Ki values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the arylpiperazine or thioether groups) influence its pharmacological profile?

Methodological Answer:

  • QSAR Studies: Replace the 2,4-dimethylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Corrogate anti-dopaminergic activity (pIC₅₀) with descriptors like QPlogBB (brain/blood partition coefficient) and electron affinity (EA) .
  • In Vivo Catalepsy Testing: Compare derivatives in rodent models; lower catalepsy induction indicates reduced extrapyramidal side effects .

Q. What computational strategies predict its blood-brain barrier (BBB) permeability and metabolic stability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model BBB penetration using lipid bilayer systems (e.g., POPC membranes). Calculate free energy profiles for passive diffusion .
  • CYP450 Metabolism Prediction: Use docking software (e.g., AutoDock Vina) to identify metabolic hotspots (e.g., piperazine N-oxidation) .

Q. How is in vivo efficacy evaluated in preclinical models of CNS disorders?

Methodological Answer:

  • Antipsychotic Activity:
    • Prepulse Inhibition (PPI) Tests: Administer 1–10 mg/kg (i.p.) in dopamine agonist-induced rodent models. Measure % PPI improvement vs. controls .
    • Open Field Tests: Quantify hyperlocomotion reduction (e.g., amphetamine-induced models) .

Q. What strategies mitigate off-target effects (e.g., histamine H₁ receptor binding)?

Methodological Answer:

  • Selectivity Profiling: Screen against GPCR panels (e.g., Eurofins Cerep) to identify off-target binding.
  • Structural Optimization: Introduce bulky substituents (e.g., 2,4-difluorophenyl) to sterically hinder H₁ binding while retaining target affinity .

Q. How is metabolic stability assessed in hepatic microsome assays?

Methodological Answer:

  • Microsomal Incubation: Incubate 1 µM compound with human liver microsomes (37°C, NADPH).
  • LC-MS/MS Analysis: Quantify parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.